![molecular formula C12H33GaSi3 B14471157 [Gallanetriyltris(methylene)]tris(trimethylsilane) CAS No. 72708-53-3](/img/structure/B14471157.png)
[Gallanetriyltris(methylene)]tris(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Gallanetriyltris(methylene)]tris(trimethylsilane) is a chemical compound with the molecular formula C12H33GaSi3 and a molecular weight of 331.374 g/mol . This compound is notable for its unique structure, which includes a gallium atom bonded to three methylene groups, each of which is further bonded to a trimethylsilane group. This structure imparts specific chemical properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Gallanetriyltris(methylene)]tris(trimethylsilane) typically involves the reaction of gallium trichloride with trimethylsilylmethyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The general reaction scheme is as follows:
[ \text{GaCl}_3 + 3 \text{LiCH}_2\text{Si(CH}_3)_3 \rightarrow \text{Ga(CH}_2\text{Si(CH}_3)_3)_3 + 3 \text{LiCl} ]
Industrial Production Methods
Industrial production of [Gallanetriyltris(methylene)]tris(trimethylsilane) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
[Gallanetriyltris(methylene)]tris(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Gallium oxide derivatives.
Reduction: Lower oxidation state gallium compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[Gallanetriyltris(methylene)]tris(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other gallium-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism by which [Gallanetriyltris(methylene)]tris(trimethylsilane) exerts its effects is primarily through its ability to interact with various molecular targets. The trimethylsilane groups provide steric protection, allowing the gallium center to participate in specific reactions. The pathways involved often include coordination with other metal centers or organic molecules, facilitating various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(trimethylsilylmethyl)gallanylmethyl-trimethylsilane
- Trimethylsilylmethylgallium
Uniqueness
[Gallanetriyltris(methylene)]tris(trimethylsilane) is unique due to its specific structure, which provides distinct reactivity and stability compared to other gallium compounds. Its ability to undergo a variety of chemical reactions while maintaining stability makes it particularly valuable in both research and industrial applications.
Properties
CAS No. |
72708-53-3 |
|---|---|
Molecular Formula |
C12H33GaSi3 |
Molecular Weight |
331.37 g/mol |
IUPAC Name |
bis(trimethylsilylmethyl)gallanylmethyl-trimethylsilane |
InChI |
InChI=1S/3C4H11Si.Ga/c3*1-5(2,3)4;/h3*1H2,2-4H3; |
InChI Key |
KOHWXPOHYYAUBV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C[Ga](C[Si](C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


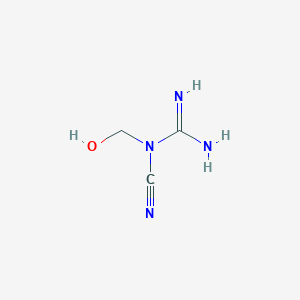
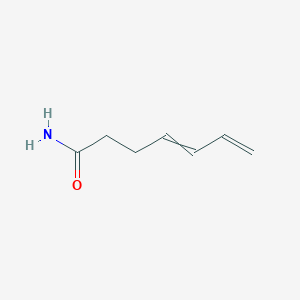
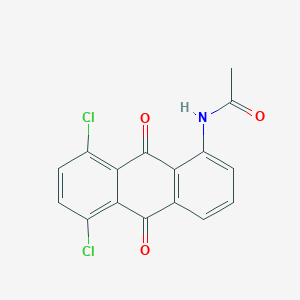
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)

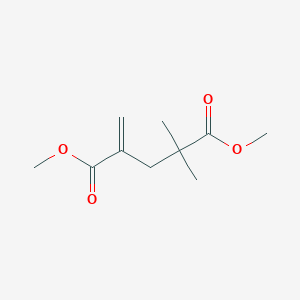
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)
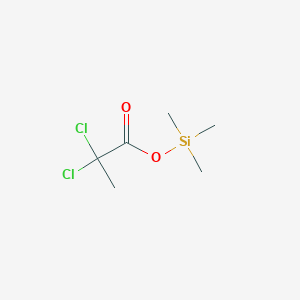
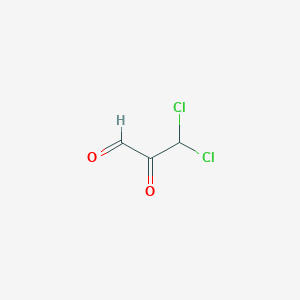

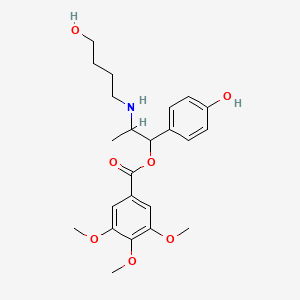
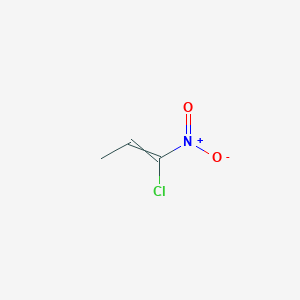
![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)
